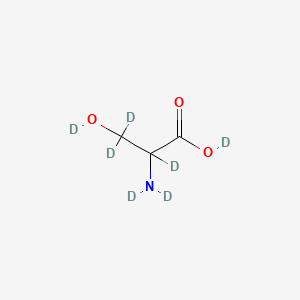
Sabrac
概要
説明
SABRACは、酸性セラミダーゼ阻害剤として知られる化学化合物です。酸性セラミダーゼは、セラミドをスフィンゴイド塩基と脂肪酸に分解する酵素です。 This compoundは、特に癌や神経変性疾患の分野で、科学研究において大きな可能性を示しています .
準備方法
SABRACは、一連の化学反応によって合成できます。合成経路には、2-ブロモアセトアミドと(1S,2R)-2-ヒドロキシ-1-(ヒドロキシメチル)ヘプタデカンの反応が含まれます。 反応条件には通常、クロロホルムを溶媒として使用することが含まれます .
化学反応の分析
SABRACは、主に阻害剤としての役割に焦点を当て、いくつかのタイプの化学反応を起こします。それは、酸性セラミダーゼの活性部位と反応し、特にシステイン残基(Cys143)を標的にします。 この反応は不可逆的で、酵素の阻害につながります . これらの反応で使用される一般的な試薬には、this compoundの蛍光アナログと、クリックケミストリーのためのアジド置換アナログが含まれます . これらの反応から生成される主な生成物は、酸性セラミダーゼの阻害型であり、細胞内のセラミドの蓄積につながります .
科学研究への応用
This compoundは、広範な科学研究への応用があります。
科学的研究の応用
SABRAC has a wide range of scientific research applications:
Cancer Research: This compound has been shown to inhibit acid ceramidase in metastatic prostate cancer cells, leading to the accumulation of ceramides and induction of apoptosis It has also been studied for its potential in treating oligodendroglioma, a type of brain tumor.
Neurodegenerative Diseases: The inhibition of acid ceramidase by this compound has implications for neurodegenerative diseases such as Alzheimer’s disease, where altered ceramide metabolism plays a role.
Lipid Biochemistry: This compound is used in research related to sphingolipid metabolism and its role in cell signaling and apoptosis.
作用機序
SABRACは、酸性セラミダーゼを不可逆的に阻害することによって効果を発揮します。 この阻害は、酵素の活性部位におけるシステイン残基(Cys143)との反応によって起こります . 酸性セラミダーゼの阻害は、セラミドの蓄積につながります。セラミドは、細胞シグナル伝達経路に関与する生物活性脂質です。 セラミドのレベルの上昇は、外因性および内因性経路の両方を通じてアポトーシスを誘導し、化合物の抗癌効果に貢献します .
類似化合物との比較
SABRACは、酸性セラミダーゼ阻害剤としての高い選択性と効力において独特です。類似の化合物には以下が含まれます。
(1S,2R)-2-N-ミリストイルアミノ-1-フェニル-1-プロパノール(D-e-MAPP): 酸性セラミダーゼの別の阻害剤ですが、選択性と効力は異なります.
(1R,2R)-2-N-ミリストイルアミノ-1-(4-ニトロフェニル)-1,3-プロパンジオール(D-NMAPPD): D-e-MAPPと同様に、この化合物も酸性セラミダーゼを阻害しますが、化学的性質と効果が異なります.
SOBRAC: This compoundの誘導体であり、わずかに異なる化学構造を持つ酸性セラミダーゼの不可逆的阻害剤として作用します.
This compoundは、その不可逆的阻害メカニズムと、セラミド蓄積とアポトーシス誘導に対する顕著な効果により、際立っています。
特性
IUPAC Name |
2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZSKTVZMRRCY-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8236218.png)
![2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide](/img/structure/B8236228.png)
![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B8236231.png)
![1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)


![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)
![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)






